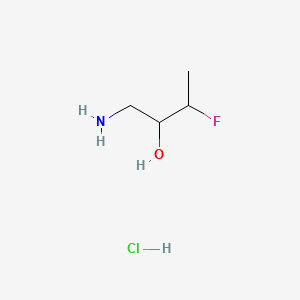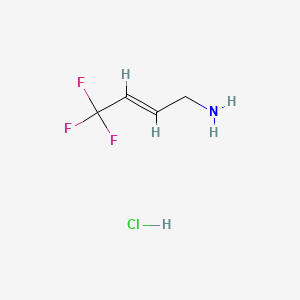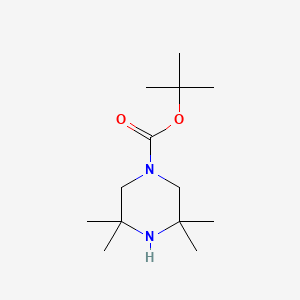
(2R)-2,3,3-Trimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,3,3-Trimethylbutan-1-ol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3-Trimethylbutan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,3,3-Trimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 2,3,3-Trimethylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: (2R)-2,3,3-Trimethylbutan-2-one.
Reduction: 2,3,3-Trimethylbutane.
Substitution: 2,3,3-Trimethylbutyl chloride.
Aplicaciones Científicas De Investigación
(2R)-2,3,3-Trimethylbutan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as a chiral building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and stereochemistry.
Industrial Applications: It is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (2R)-2,3,3-Trimethylbutan-1-ol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2,3,3-Trimethylbutan-1-ol: The enantiomer of (2R)-2,3,3-Trimethylbutan-1-ol, which has the opposite configuration at the chiral center.
2,3,3-Trimethylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon instead of the first.
2,3,3-Trimethylbutane: The fully reduced form of the compound without the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different biological and chemical properties compared to its enantiomer and structural isomers. This makes it valuable in applications requiring specific stereochemistry, such as asymmetric synthesis and chiral resolution.
Propiedades
Número CAS |
13332-16-6 |
|---|---|
Fórmula molecular |
C7H16O |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
(2R)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
Clave InChI |
IWWVOLGZHKFWKK-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CO)C(C)(C)C |
SMILES canónico |
CC(CO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
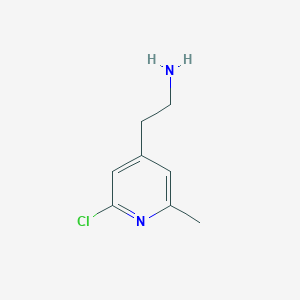
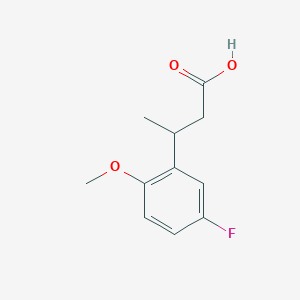
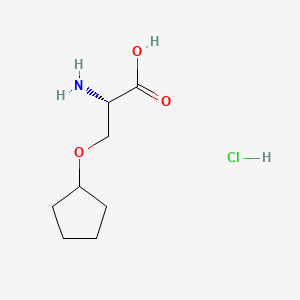
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)


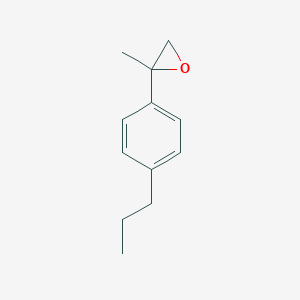

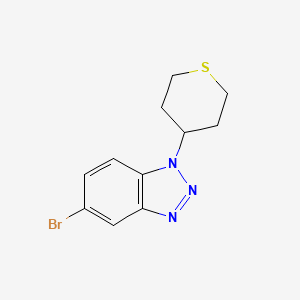
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
